molecular formula C4H11NO3S B12807598 1-Amino-1-butanesulfonic acid CAS No. 7478-91-3

1-Amino-1-butanesulfonic acid

Cat. No.: B12807598
CAS No.: 7478-91-3
M. Wt: 153.20 g/mol
InChI Key: XSHPANSJCYJKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-1-butanesulfonic acid is an organic compound characterized by the presence of an amino group and a sulfonic acid group attached to a butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-butanesulfonic acid can be synthesized through several methods. One common approach involves the reaction of butanesulfonic acid with ammonia under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process may also include purification steps such as crystallization or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-butanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The sulfonic acid group can be reduced to a sulfonate group under specific conditions.

    Substitution: The compound can participate in substitution reactions where the amino or sulfonic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted butanesulfonic acid derivatives.

Scientific Research Applications

1-Amino-1-butanesulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to mimic natural amino acids.

    Medicine: Research has explored its potential as a drug candidate for various therapeutic applications, including antimicrobial and anticancer agents.

    Industry: It is used in the development of novel polymers and coatings with enhanced durability and chemical resistance.

Mechanism of Action

The mechanism by which 1-amino-1-butanesulfonic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it can interact with enzymes and proteins, altering their activity and function. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the amino group can form covalent bonds with target molecules.

Comparison with Similar Compounds

Uniqueness: 1-Amino-1-butanesulfonic acid is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.

Properties

CAS No.

7478-91-3

Molecular Formula

C4H11NO3S

Molecular Weight

153.20 g/mol

IUPAC Name

1-aminobutane-1-sulfonic acid

InChI

InChI=1S/C4H11NO3S/c1-2-3-4(5)9(6,7)8/h4H,2-3,5H2,1H3,(H,6,7,8)

InChI Key

XSHPANSJCYJKLE-UHFFFAOYSA-N

Canonical SMILES

CCCC(N)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.